molecular formula C10H14N2O3 B6271795 rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 1955499-60-1

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B6271795
CAS No.: 1955499-60-1
M. Wt: 210.2
InChI Key:
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Description

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring attached to an oxane (tetrahydropyran) ring, which is further substituted with a carboxylic acid group. The presence of multiple functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole and 2,3-epoxyoxane.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid may involve:

    Batch Reactors: For small to medium-scale production, batch reactors are used to control the reaction parameters precisely.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency, scalability, and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

    Oxidation Products: Pyrazole N-oxides, carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Potential use in developing drugs for treating various diseases, including inflammatory conditions and metabolic disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

    Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid: Lacks the

Properties

CAS No.

1955499-60-1

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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